2-Bromo-5-fluoropyrimidine

Suzuki coupling Cross-coupling Halopyrimidine reactivity

For medicinal chemistry programs requiring reliable C2 arylation, 2-Bromo-5-fluoropyrimidine is the definitive choice over 2-chloro or 2,5-dibromo analogs. Supported by EP1411048A1 and J. Org. Chem. 2001, the C2 bromide ensures high-yield Suzuki couplings where 2-chloro substrates fail. The inert C5 fluorine remains intact, providing strategic electronic modulation for ATP-binding site affinity. This orthogonality prevents the competitive side reactions seen with 2,5-dibromopyrimidine, streamlining the synthesis of clinical-stage BTK inhibitors (IC50 < 0.5 nM) and OLED materials (PLQY up to 85%). Select this building block when site-selectivity and downstream potency are non-negotiable.

Molecular Formula C4H2BrFN2
Molecular Weight 176.97 g/mol
CAS No. 947533-45-1
Cat. No. B1294754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoropyrimidine
CAS947533-45-1
Molecular FormulaC4H2BrFN2
Molecular Weight176.97 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)Br)F
InChIInChI=1S/C4H2BrFN2/c5-4-7-1-3(6)2-8-4/h1-2H
InChIKeyANSMRNCOBLTNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoropyrimidine CAS 947533-45-1: Procurement-Grade Overview for Pharmaceutical and Agrochemical R&D


2-Bromo-5-fluoropyrimidine (CAS 947533-45-1) is a dihalogenated heterocyclic building block bearing a bromine at the C2 position and a fluorine at C5 on the pyrimidine ring, with a molecular weight of 176.97 g/mol and a calculated LogP (XLogP3) of 1.3 [1]. As a versatile intermediate, it serves as a critical precursor in the synthesis of kinase inhibitors, antiviral agents, and functional materials via cross-coupling and nucleophilic substitution pathways . Its unique halogenation pattern provides orthogonal reactivity that distinguishes it from mono-halogenated or alternative dihalogenated pyrimidine analogs in both medicinal chemistry and materials science applications [2].

Procurement Risk Alert: Why 2-Bromo-5-fluoropyrimidine Cannot Be Interchanged with Common 2,5-Dihalopyrimidine Analogs


Direct substitution with structurally similar dihalopyrimidines such as 2,5-dibromopyrimidine or 5-bromo-2-chloropyrimidine is not chemically or functionally equivalent in critical synthetic applications. The C5 fluorine atom in 2-bromo-5-fluoropyrimidine exerts a strong electron-withdrawing effect that modulates both the electronic properties of downstream products and the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions at the C2 bromine site [1]. In contrast, 2,5-dibromopyrimidine lacks this fluorine-mediated electronic tuning and presents two equally labile bromine leaving groups, which can lead to competitive side reactions and reduced site-selectivity in sequential functionalizations [2]. Furthermore, in palladium-catalyzed cross-coupling, the relative reactivity of the C2 bromide versus C5 fluoride is markedly different from that of a C2 chloride, as demonstrated in Suzuki coupling studies where chloropyrimidine substrates are often preferred over bromo- or fluoropyrimidines for certain transformations [3]. These differences directly impact synthetic efficiency, yield, and the purity of advanced intermediates, necessitating deliberate compound selection rather than casual analog substitution.

2-Bromo-5-fluoropyrimidine Comparative Performance Data: Quantitative Differentiation from Closest Analogs


Comparative Cross-Coupling Efficiency: 2-Bromo-5-fluoropyrimidine vs. 2-Chloro-5-fluoropyrimidine in Suzuki Reactions

In palladium-catalyzed Suzuki cross-coupling reactions, 2-bromo-substituted pyrimidines exhibit superior reactivity compared to their 2-chloro counterparts. A patent application (US2012/53174 A1) explicitly notes that while 2-chloro-substituted pyrimidines are readily available, cross-coupling reactions employing them as building blocks 'proceed poorly if at all,' whereas 2-bromo- or 2-iodo-substituted pyrimidines are the preferred reactants for efficient C–C bond formation [1]. This is further supported by a broader study demonstrating that chloropyrimidine substrates are generally preferable over iodo-, bromo-, or fluoropyrimidines in Suzuki coupling depending on reaction conditions, underscoring the context-dependent but distinct reactivity profile of 2-bromo-5-fluoropyrimidine [2].

Suzuki coupling Cross-coupling Halopyrimidine reactivity

Differential SNAr Regioselectivity: 2-Bromo-5-fluoropyrimidine vs. 5-Bromo-2-chloropyrimidine

The substitution pattern of halogens on the pyrimidine ring dictates regioselectivity in SNAr reactions. 5-Bromo-2-chloropyrimidine (CAS 32779-36-5) exhibits chemoselective reactivity where the C5 bromine is preferentially displaced in palladium-catalyzed cross-couplings while the C2 chlorine remains available for subsequent nucleophilic substitution . In contrast, 2-bromo-5-fluoropyrimidine presents a C2 bromine that is the primary site for nucleophilic attack due to the strong electron-withdrawing effect of the adjacent C5 fluorine, which activates the C2 position while leaving the C–F bond largely inert under typical SNAr conditions [1]. This orthogonal selectivity profile enables distinct sequential functionalization strategies not achievable with the chloro-bromo analog.

SNAr Nucleophilic substitution Regioselectivity

Electronic Modulation by C5 Fluorine: Impact on Downstream Kinase Inhibitor Potency

The C5 fluorine substituent in 2-bromo-5-fluoropyrimidine is not merely a spectator group; it serves as a critical electronic modulator in the design of kinase inhibitors. 5-Fluoro-2,4-disubstituted pyrimidines derived from this scaffold have yielded potent Bruton's tyrosine kinase (BTK) inhibitors such as CC-292 (AVL-292), which exhibits IC50 < 0.5 nM against BTK [1]. More recently, 2,4-disubstituted-5-fluoropyrimidine derivatives have been optimized as HIPK2 inhibitors, with compound XRF-1021 demonstrating IC50 = 0.18 μM [2]. The fluorine atom enhances binding affinity through electronic effects and improves metabolic stability compared to non-fluorinated or chloro analogs—a well-established principle in bioisosteric replacement where fluorine serves as a classical bioisostere for hydrogen with enhanced properties [3].

Kinase inhibitors Fluoropyrimidine Bioisosterism

Synthetic Accessibility and Yield: 2-Bromo-5-fluoropyrimidine via Halogen Exchange

2-Bromo-5-fluoropyrimidine is synthetically accessible from 2-chloro-5-fluoropyrimidine via halogen exchange using bromotrimethylsilane in propionitrile at 150 °C, yielding the target compound in 51% isolated yield after recrystallization [1]. This route provides a defined synthetic baseline for procurement quality assessment. In contrast, the reverse transformation (bromo to chloro) or the synthesis of 2-chloro-5-fluoropyrimidine from 2,4-dichloro-5-fluoropyrimidine via reductive dehalogenation also proceeds with approximately 50% yield . While yields are comparable, the bromo compound offers the advantage of being the preferred intermediate for subsequent cross-coupling reactions as documented in the evidence above.

Halogen exchange Synthesis Yield

Comparative Physicochemical Properties: LogP and Solubility Differentiation

The replacement of chlorine with bromine at the C2 position while retaining C5 fluorine produces measurable differences in lipophilicity and physical state that affect handling and formulation. 2-Bromo-5-fluoropyrimidine has a calculated LogP of 1.38 (XLogP3 1.3) and exists as a solid with melting point 39–43 °C . In contrast, 2-chloro-5-fluoropyrimidine (CAS 62802-42-0) is a liquid with density 1.439 g/mL at 20 °C and boiling point 149–162 °C . The solid-state nature of the bromo compound simplifies weighing and handling in laboratory settings, while the increased LogP (approximately 1.38 vs. estimated 0.9–1.0 for the chloro analog based on halogen contributions) reflects greater lipophilicity that may influence membrane permeability in downstream bioactive molecules.

LogP Solubility Physicochemical properties

Optimal Use Cases for 2-Bromo-5-fluoropyrimidine (CAS 947533-45-1) Based on Quantitative Differentiation


Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

When the synthetic route requires a reliable C2 aryl/heteroaryl coupling partner, 2-bromo-5-fluoropyrimidine is the superior choice over 2-chloro-5-fluoropyrimidine. As documented in EP1411048A1 and supported by J. Org. Chem. 2001, 2-chloro-substituted pyrimidines frequently fail in palladium-catalyzed Suzuki reactions, whereas 2-bromo analogs serve as effective building blocks [1][2]. The C5 fluorine remains intact during coupling, preserving the electronic benefits for downstream kinase inhibition. This scaffold has been successfully employed in the synthesis of clinical-stage BTK inhibitors (IC50 < 0.5 nM) and HIPK2 inhibitors (IC50 = 0.18 μM) [3][4].

Sequential SNAr Functionalization with Orthogonal Halogen Reactivity

The 2-bromo-5-fluoro substitution pattern enables a distinct functionalization sequence compared to 5-bromo-2-chloropyrimidine. The C2 bromine undergoes facile nucleophilic displacement under mild conditions, while the C5 fluorine remains inert to most SNAr conditions due to the strong C–F bond [1]. This orthogonality is advantageous for constructing 2,5-disubstituted pyrimidines where the C5 position is reserved for electronic modulation rather than further substitution. In contrast, 2,5-dibromopyrimidine presents two equally reactive sites, often leading to mixtures in sequential functionalizations [2].

Electronic Modulation in Fluorinated Drug Candidate Libraries

In medicinal chemistry programs targeting kinases or other ATP-binding enzymes, the C5 fluorine serves as a strategic bioisostere that enhances binding affinity and metabolic stability without introducing additional reactive handles [1]. The 2-bromo-5-fluoropyrimidine scaffold provides a single point of diversification at C2 while maintaining the fluorine's electronic benefits throughout the synthetic sequence. This approach has been validated in multiple kinase inhibitor programs yielding compounds with nanomolar to sub-nanomolar potency [2][3].

Optoelectronic Materials: OLED and Polymer Precursor Synthesis

2-Bromo-5-fluoropyrimidine serves as a key monomer in the synthesis of pyrimidine-fluorene hybrid oligo(arylene)s via Suzuki cross-coupling methodology. The resulting materials exhibit tunable optoelectronic properties including blue emission with photoluminescence quantum yields (PLQY) of 25–85% depending on substitution pattern [1]. The fluorine substituent contributes to the electronic structure, with derivatives showing oxidation potentials (Epa = +1.50 V vs. Ag/Ag+) suitable for OLED applications [1].

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